molecular formula C16H17ClN2O2 B4017355 3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione

3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No. B4017355
M. Wt: 304.77 g/mol
InChI Key: NPHROGAXUZKCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-2,3-dione derivatives, including compounds similar to the one , have attracted significant attention due to their biological activities and presence in various natural substances. Their synthesis and structural determination are crucial for understanding their chemical behavior and potential applications in various fields, excluding drug usage and side effects.

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-component reactions, highlighting the complexity and specificity required in forming these compounds. For example, the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction showcases the intricacies involved in synthesizing related compounds (N. Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,3-dione derivatives is characterized by complex ring systems and substituent patterns, which significantly influence their chemical and physical properties. For instance, studies on compounds like 5′′-Benzylidene-5-chloro-1′,1′′-dimethyl-4′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione provide insights into the spatial arrangement and conformational preferences of these molecules (I. Farag et al., 2013).

Chemical Reactions and Properties

Pyrrolidine-2,3-dione derivatives undergo a variety of chemical reactions, reflecting their reactive nature and versatility. For example, their role as reagents in oxidation reactions under mild conditions highlights their chemical reactivity and potential utility in synthetic chemistry (M. Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are crucial for their practical applications. Investigations into the crystal structures of related compounds reveal the influence of molecular geometry on their physical characteristics (M. Ratajczak-Sitarz et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with light, are essential for understanding the behavior of pyrrolidine-2,3-dione derivatives in chemical processes and potential applications. For instance, photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives highlight their sensitivity to light and other factors, which is critical for their use in photostable materials (I. Muszalska et al., 2015).

properties

IUPAC Name

3-chloro-4-(3-methylpiperidin-1-yl)-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-6-5-9-18(10-11)14-13(17)15(20)19(16(14)21)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHROGAXUZKCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-methylpiperidin-1-yl)-1-phenylpyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione
Reactant of Route 2
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione
Reactant of Route 4
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione
Reactant of Route 5
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione
Reactant of Route 6
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.